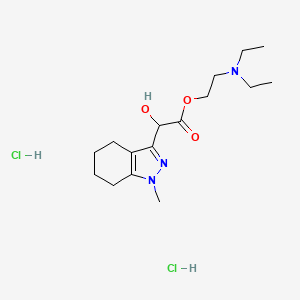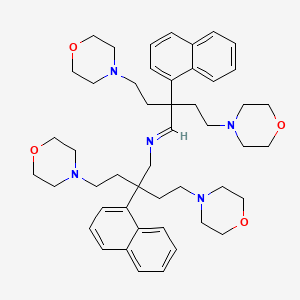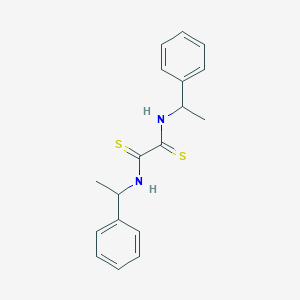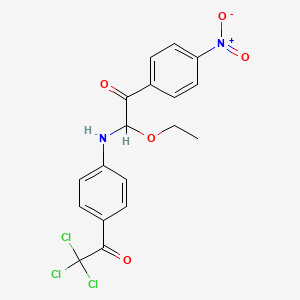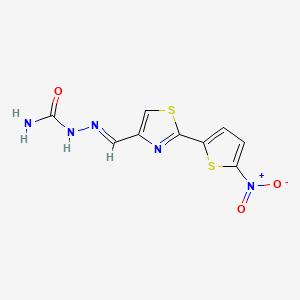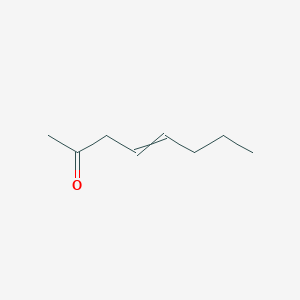
4-Octen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Octen-2-one: is an organic compound with the molecular formula C8H14O . It is a type of enone, specifically an α,β-unsaturated ketone, characterized by the presence of a double bond between the second and third carbon atoms and a ketone functional group at the fourth carbon atom. This compound is known for its distinct odor and is used in various applications, including as a flavoring agent and in fragrance formulations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Octen-2-one can be synthesized through several methods. One common synthetic route involves the aldol condensation of butanal (butyraldehyde) with acetone, followed by dehydration to form the enone structure. The reaction typically requires a base catalyst, such as sodium hydroxide, and is conducted under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydrogenation of 4-octanol. This process involves the use of a metal catalyst, such as copper or palladium, at elevated temperatures to facilitate the removal of hydrogen atoms and form the enone structure .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Octen-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: It can be reduced to form the corresponding alcohol, 4-octanol.
Addition Reactions: The double bond in this compound can participate in addition reactions with various reagents, such as hydrogen halides or halogens.
Substitution Reactions: The ketone group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Addition Reactions: Hydrogen halides (HX) or halogens (X2) in the presence of a solvent like dichloromethane (CH2Cl2) are common.
Substitution Reactions: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are used.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: 4-Octanol.
Addition Reactions: Halogenated alkanes.
Substitution Reactions: Alkylated ketones or alcohols.
Applications De Recherche Scientifique
4-Octen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of more complex organic molecules, particularly in the formation of enones and related compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: It is used in the flavor and fragrance industry due to its distinct odor, contributing to the aroma of various products
Mécanisme D'action
The mechanism of action of 4-Octen-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways Involved: It may affect metabolic pathways, particularly those involving oxidation-reduction reactions and the synthesis of other organic compounds.
Comparaison Avec Des Composés Similaires
2-Octen-4-one: Another enone with a similar structure but differing in the position of the double bond.
1-Octen-3-one: Known for its metallic odor, it is used in similar applications but has different chemical properties.
4-Octen-3-one: Another isomer with the double bond and ketone group in different positions
Uniqueness of 4-Octen-2-one: this compound is unique due to its specific structure, which imparts distinct chemical reactivity and odor properties. Its position of the double bond and ketone group allows it to participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications .
Propriétés
Numéro CAS |
33665-27-9 |
|---|---|
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
oct-4-en-2-one |
InChI |
InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h5-6H,3-4,7H2,1-2H3 |
Clé InChI |
OMKNAWLMVVVCLD-UHFFFAOYSA-N |
SMILES canonique |
CCCC=CCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



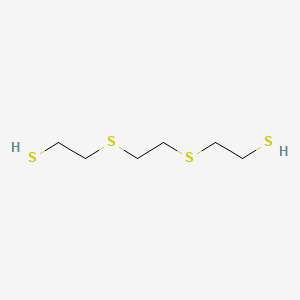
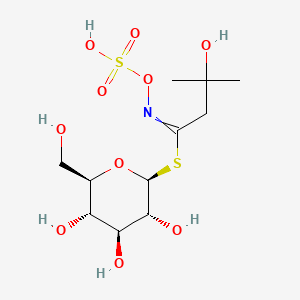
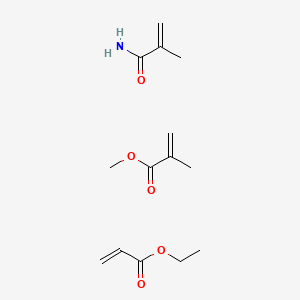
![4-[3-Chloro-4-(propan-2-yl)phenyl]-1-(morpholin-4-yl)butan-1-one](/img/structure/B14690077.png)
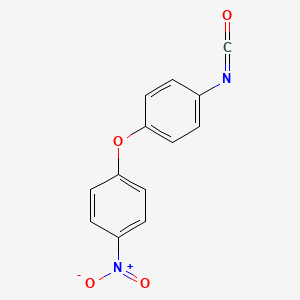
![[2-methyl-2-(propan-2-ylcarbamoyloxymethyl)pentyl]-propanoylcarbamic acid](/img/structure/B14690095.png)
![nonacyclo[18.14.2.02,11.04,9.012,36.013,18.021,26.027,35.029,34]hexatriaconta-1(35),2,4,6,8,10,12(36),13,15,17,19,21,23,25,27,29,31,33-octadecaene](/img/structure/B14690099.png)
